2-Amino-5-[(dimethylamino)methyl]pyridine
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Overview
Description
2-Amino-5-[(dimethylamino)methyl]pyridine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a dimethylaminomethyl group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine typically involves the reaction of 2-chloromethyl-5-nitropyridine with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(dimethylamino)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-5-[(dimethylamino)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-[(dimethylamino)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylaminomethyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but with the dimethylamino group at the fourth position.
2-Amino-5-methylpyridine: Similar but with a methyl group instead of a dimethylaminomethyl group.
2-(Dimethylamino)pyridine: Similar but without the amino group at the second position
Uniqueness
2-Amino-5-[(dimethylamino)methyl]pyridine is unique due to the presence of both an amino group and a dimethylaminomethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVRXHFNSQTUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197404-30-0 |
Source
|
Record name | 5-[(dimethylamino)methyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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